molecular formula C7H8ClNO2S B7968113 6-Ethyl-3-pyridinesulfonyl chloride

6-Ethyl-3-pyridinesulfonyl chloride

Cat. No.: B7968113
M. Wt: 205.66 g/mol
InChI Key: YOCJPOPFGPNGKN-UHFFFAOYSA-N
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Description

6-Ethyl-3-pyridinesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 6th position and a sulfonyl chloride group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethyl-3-pyridinesulfonyl chloride can be synthesized through the diazotization of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. The process involves the following steps :

    Diazotization: 3-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Substitution: The diazonium salt is then reacted with thionyl chloride to replace the diazo group with a sulfonyl chloride group.

Industrial Production Methods

An advanced method for industrial production involves the use of a microchannel reactor. This method allows for rapid diazotization and chlorosulfonylation under mild conditions, resulting in higher stability and yield . The process involves:

    Diazotization: 3-aminopyridine is reacted with 1,5-naphthalenedisulfonic acid and isoamyl nitrite in a microchannel reactor.

    Chlorosulfonylation: The resulting diazonium salt is directly mixed with an organic solution containing thionyl chloride to form this compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate the substitution reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 6-ethyl-3-pyridinesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-3-pyridinesulfonyl chloride is unique due to the presence of the ethyl group at the 6th position, which can affect its steric and electronic properties. This can lead to differences in reactivity and selectivity compared to other pyridinesulfonyl chlorides .

Properties

IUPAC Name

6-ethylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-6-3-4-7(5-9-6)12(8,10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCJPOPFGPNGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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